Methyl 4-[(4-nitrophenyl)carbonyl]benzoate
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Overview
Description
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-nitrophenyl)carbonyl]benzoate typically involves the esterification of 4-[(4-nitrophenyl)carbonyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-[(4-aminophenyl)carbonyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-[(4-nitrophenyl)carbonyl]benzoic acid and methanol.
Scientific Research Applications
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-nitrophenyl)carbonyl]benzoate depends on its chemical structure and the specific reactions it undergoes. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds with different biological activities. The ester group can also participate in various biochemical pathways, influencing the compound’s overall effects.
Comparison with Similar Compounds
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[(4-aminophenyl)carbonyl]benzoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-[(4-nitrophenyl)carbonyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
This compound derivatives: Various derivatives with different substituents on the aromatic ring.
Properties
Molecular Formula |
C15H11NO5 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
methyl 4-(4-nitrobenzoyl)benzoate |
InChI |
InChI=1S/C15H11NO5/c1-21-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(9-7-11)16(19)20/h2-9H,1H3 |
InChI Key |
ZJBHPLPTDLRKCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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